molecular formula C4H2N2O4 B1665706 Alloxan CAS No. 50-71-5

Alloxan

Número de catálogo: B1665706
Número CAS: 50-71-5
Peso molecular: 142.07 g/mol
Clave InChI: HIMXGTXNXJYFGB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Alloxan (2,4,5,6-pyrimidinetetrone) is a pyrimidine derivative first isolated in 1818 and widely used to induce experimental diabetes in animals due to its selective toxicity toward pancreatic β-cells . Structurally, it is a hydrophilic compound with a molar mass of 142.07 g/mol and freely soluble in aqueous solutions as this compound hydrate . Its diabetogenic effect arises from two distinct mechanisms:

Inhibition of glucokinase, the glucose sensor of β-cells, which blocks glucose-stimulated insulin secretion .

Generation of reactive oxygen species (ROS), particularly hydroxyl radicals, via redox cycling with its reduced form, dialuric acid. This induces oxidative stress and selective β-cell necrosis .

This compound is administered intravenously, intraperitoneally, or subcutaneously at doses ranging from 90–200 mg/kg, with 150 mg/kg being the most common . Its rapid uptake by β-cells via the GLUT2 glucose transporter underpins its cellular specificity .

Métodos De Preparación

Chemical Synthesis and Stability Challenges

Alloxan is traditionally synthesized via the oxidation of uric acid, though detailed synthetic protocols are sparingly documented in modern literature. Its susceptibility to oxidation, heat, and light necessitates specialized handling. Early preparation methods involved lyophilizing this compound solutions under nitrogen atmospheres to minimize degradation. However, these methods often yielded pink-tinged residues, indicative of partial oxidation and diminished therapeutic efficacy.

Modern Stabilization Techniques Using Reducing Sugars

Role of Reducing Sugars in Aqueous Solutions

The incorporation of reducing sugars, such as levulose (fructose), glucose, or lactose, has revolutionized this compound stabilization. These sugars act as auxiliary reducing agents, countering this compound’s oxidative degradation. A critical mass ratio of 5:1 to 25:1 (sugar-to-alloxan) is required to maintain stability, with levulose preferred for its superior solubility.

Mechanism of Action :

  • Reducing sugars donate electrons to this compound, mitigating its oxidation by atmospheric oxygen.
  • This protective effect is empirically validated by ammonia tests: stable solutions remain colorless upon ammonia addition, whereas degraded solutions turn pink.

Formulation Protocols for Injectable Solutions

For therapeutic applications, this compound is administered intramuscularly, necessitating sterile, stable injectables. The following protocol is widely adopted:

  • Solution Preparation :

    • Dissolve 10 mg anhydrous this compound (or 12.27 mg monohydrate/15.07 mg tetrahydrate) per 1 mL water or physiological saline.
    • Add 50 mg levulose per 1 mL solution (5:1 ratio for isotonicity).
  • Sterilization :

    • Tyndallization : Heat ampules at 60–70°C to avoid thermal degradation.
    • Membrane Filtration : Sterilize via bacteriological-grade filters at room temperature.
  • Packaging :

    • Fill 5 mL ampules under sterile nitrogen atmospheres to preclude oxidative exposure.

Table 1: Sugar Selection and Stability Outcomes

Sugar Ratio (Sugar:this compound) Solubility (g/100 mL) Thermal Stability
Levulose 5:1–15:1 79.0 High (70°C)
Glucose 10:1–25:1 47.0 Moderate (60°C)
Lactose 15:1–25:1 18.0 Low (50°C)

Analytical Validation of this compound Preparations

Spectrophotometric and Voltammetric Assays

Recent advances enable indirect quantification via this compound derivatization. Reacting this compound with o-phenylenediamine (OPD) forms alloxazine, a stable adduct detectable at 610 nm spectrophotometrically or via cyclic voltammetry.

Procedure :

  • Mix this compound solution with OPD in acetate buffer (pH 4.0).
  • Incubate for 1 hour to form alloxazine.
  • Quantify via peak current (DPV) or absorbance (UV-Vis).

Table 2: Analytical Performance Metrics

Method Linear Range (μM) LOD (μM) LOQ (μM)
DPV 10–600 2.1 6.9
UV-Vis 50–500 15.3 50.1

Applications in Pharmaceutical Development

Therapeutic Formulations

Stable this compound solutions are pivotal in oncology (Groban therapy) and diabetes research. The levulose-based formulation remains the clinical benchmark due to its extended shelf-life (>24 months at 25°C).

Research Reagents

This compound’s role in inducing rodent diabetes necessitates batch consistency, achievable only through rigorous adherence to the above protocols.

Análisis De Reacciones Químicas

Redox Cycling with Dialuric Acid

Alloxan undergoes redox cycling with its reduced form, dialuric acid, generating reactive oxygen species (ROS) critical to its diabetogenic effects.

Mechanism :

  • Reduction : this compound is reduced to dialuric acid (HA⁻) via glutathione (GSH) or NADH, forming an intermediate this compound radical (AH- ) .

  • Autoxidation : Dialuric acid spontaneously reoxidizes back to this compound, producing superoxide radicals (O₂⁻) .

  • ROS Formation : Superoxide dismutates to hydrogen peroxide (H₂O₂), which generates hydroxyl radicals (- OH) via Fenton reactions, causing β-cell DNA damage .

Kinetic Data :

Reaction StepRate Constant (M⁻¹s⁻¹)ConditionsSource
This compound + O₂⁻ → AH-3.4 × 10⁶pH 7.4, 25°C
Dialuric acid + SO₄- − → AH-8 × 10⁷pH 7.4, 25°C
AH- dimerization1.7 × 10⁸pH 7.4, 25°C

Key Findings :

  • One this compound molecule oxidizes ~50 GSH molecules and produces ~25 H₂O₂ molecules per redox cycle .

  • At 250 μmol/L O₂, redox cycling frequency reaches ~33 cycles/hour, accelerating β-cell destruction .

Solvent-Dependent Hydration

This compound’s structure varies with solvent polarity, affecting its reactivity.

Hydration Pathways :

  • Protic Solvents (e.g., H₂O, Acetic Acid) :

    • This compound monohydrate forms a C5 gem-diol (5,5′-dihydroxybarbituric acid) quantitatively .

    • Solvent-assisted H-transfer reduces activation energy by 16–27 kcal/mol compared to aprotic solvents .

  • Aprotic Solvents (e.g., DMSO) :

    • Equilibrium between planar tetraketo and gem-diol forms .

Thermodynamic Data :

SolventMajor SpeciesActivation Energy (kcal/mol)Source
WaterC5 gem-diolΔG‡ = 16 (reduced)
Acetic AcidC5 gem-diolΔG‡ = 27 (reduced)
DMSOTetraketo + gem-diolΔG‡ = 43 (unassisted)

Decomposition Pathways

This compound’s stability depends on environmental reductants and oxygen levels.

Decomposition Routes :

  • Without Reductants : Irreversible decay to alloxanic acid .

  • With GSH : Redox cycling dominates, delaying decomposition. Higher O₂ concentrations accelerate ROS production and GSH oxidation .

Oxygen Impact :

O₂ Concentration (μmol/L)GSH Oxidation RateDialuric Acid AccumulationSource
0 (Argon)NoneHigh
25ModerateModerate
250RapidLow

Metal Complexation Reactions

This compound forms stable complexes with transition metals, influencing its biological activity.

Synthesis :

  • Schiff-Base Complexes : this compound condenses with ligands like o-phenylenediamine (OPD) to form vanadium (VO²⁺) and zirconium (ZrO²⁺) complexes .

Thermal Stability (TGA Data) :

ComplexDecomposition Step (°C)Mass Loss (%)ResidueSource
VO(acac)L₁301–36973.5–39.4VO₂
Zr(acac)₃L₁290–32583.0–48.8ZrO₂

Key Insight : Degradation of this compound moieties occurs above 325°C, leaving metal oxides as residues .

Electrochemical Detection

This compound’s redox activity enables sensitive voltammetric detection.

Method :

  • In Situ Reaction : this compound reacts with OPD to form electroactive alloxazine, detectable via cyclic voltammetry (CV) or differential pulse voltammetry (DPV) .

Performance Metrics :

ParameterCVDPVSource
Linear Range (μM)0–6000–600
LOD (μM)1.861.95
Sensitivity (μA/μM)0.0320.029

Aplicaciones Científicas De Investigación

Key Applications

  • Diabetes Research
    • Modeling Type 1 Diabetes : Alloxan is primarily used to create animal models that replicate type 1 diabetes. Studies have shown that this compound-induced diabetes results in significant biochemical changes, including elevated blood glucose levels and alterations in lipid profiles .
    • Evaluating Antidiabetic Agents : Researchers utilize this compound-induced diabetic models to assess the efficacy of new antidiabetic drugs or natural compounds. For example, studies have demonstrated that various herbal extracts can ameliorate hyperglycemia and restore normal metabolic functions in this compound-treated rats .
  • Investigating Oxidative Stress
    • This compound is instrumental in studying oxidative stress mechanisms associated with diabetes. It induces oxidative damage in tissues, allowing researchers to explore antioxidant therapies. For instance, treatment with antioxidants has been shown to reduce oxidative stress markers and improve pancreatic function in diabetic rats .
  • Immunological Studies
    • Research has indicated that this compound-induced diabetes affects immune responses. Studies have demonstrated that diabetic mice show impaired immune function, which can be reversed by insulin treatment . This application is crucial for understanding the interplay between diabetes and immune system dysfunction.
  • Pharmacological Investigations
    • This compound serves as a standard model for testing the pharmacological properties of various compounds. For instance, studies have evaluated the protective effects of natural products against this compound-induced damage, highlighting their potential as therapeutic agents .

Study on Butin's Effects

A study investigated butin's effects on this compound-induced diabetic rats. The results showed that butin significantly improved biochemical parameters such as blood glucose levels and antioxidant enzyme activities while reducing inflammatory markers . This indicates its potential as a therapeutic agent for managing diabetes-related complications.

Sida Cordata's Antidiabetic Properties

Another study focused on Sida cordata's efficacy against this compound-induced diabetes. The administration of this plant extract improved glucose tolerance and lipid profiles while enhancing antioxidant defenses in diabetic rats . This case underscores the importance of natural products in diabetes management.

Data Summary

Study FocusFindingsReference
Butin TreatmentRestored glucose metabolism and reduced oxidative stress markers
Sida Cordata EfficacyImproved lipid profiles and antioxidant enzyme activities
Immune Function RestorationInsulin treatment reversed immune defects in this compound-treated mice

Comparación Con Compuestos Similares

Alloxan vs. Ninhydrin

Structural and Functional Similarities :

  • Both are oxidizing agents capable of degrading α-amino acids via the Strecker reaction in vitro .
  • In buffered aqueous solutions, this compound and ninhydrin degrade alanine, with reaction rates influenced by aeration .

Key Differences :

Parameter This compound Ninhydrin
Diabetogenicity Potently diabetogenic in vivo Non-diabetogenic
Cellular Specificity Selective β-cell toxicity Non-selective; destroys all islet cell types at high doses
Mechanism in Blood Generates ROS via redox cycling Does not induce ROS-mediated β-cell damage
In Vivo Effects Reduces blood amino acids by 30% in 20 minutes No significant impact on blood amino acids

Critical Insight : Despite shared oxidative properties, ninhydrin lacks diabetogenicity due to its inability to selectively accumulate in β-cells or inhibit glucokinase .

This compound vs. Streptozotocin (STZ)

Mechanistic Divergence :

Parameter This compound Streptozotocin
Primary Mechanism ROS generation (hydroxyl radicals) via redox cycling DNA alkylation and PARP activation, leading to NAD+ depletion
Uptake Route GLUT2 transporter GLUT2 transporter
ROS Involvement Directly generates ROS Indirect ROS via xanthine oxidase
Toxicity Profile Rapid β-cell necrosis (minutes) Delayed β-cell death (hours)
Dose Range 90–200 mg/kg 35–65 mg/kg

Clinical Relevance : STZ is preferred for reproducible diabetes induction due to its stability, whereas this compound is pivotal for studying ROS-mediated β-cell pathology .

This compound vs. N-Alkylthis compound Derivatives

Example Compounds : Butylthis compound, methylthis compound.

Shared Features :

  • Retain β-cell toxicity in vitro .
  • Generate ROS via redox cycling .

Critical Differences :

Parameter This compound N-Alkylalloxans
Lipophilicity Hydrophilic Lipophilic
Tissue Accumulation Pancreatic β-cells Kidney tubular cells (GLUT2-rich)
In Vivo Outcome Diabetes induction Fatal nephrotoxicity before diabetes onset

Implication : Lipophilic derivatives fail as diabetes inducers due to off-target renal toxicity, underscoring this compound’s unique balance of hydrophilicity and β-cell specificity .

Data Tables

Table 1: In Vitro Toxicity in Pancreatic Islets

Compound β-Cell Viability (24 h) Other Cell Viability
This compound (1 mM) 10–20% >80%
Ninhydrin (1 mM) 60–70% 30–40%
Butylthis compound (1 mM) 15–25% >75%

Table 2: Blood Glucose Response in Rats

Compound (Dose) Hyperglycemia Onset Severity (Glucose mmol/L)
This compound (150 mg/kg) 10–30 minutes 25–30
STZ (55 mg/kg) 2–4 hours 20–25
Ninhydrin (150 mg/kg) No effect N/A

Actividad Biológica

Alloxan is a compound extensively utilized in biomedical research, particularly for inducing diabetes in animal models. Its biological activity is primarily characterized by its selective cytotoxicity to pancreatic beta cells, leading to insulin-dependent diabetes mellitus (IDDM). This article explores the mechanisms, effects, and implications of this compound's biological activity based on diverse research findings.

This compound induces diabetes primarily through the following mechanisms:

  • Cytotoxicity to Beta Cells : this compound selectively targets pancreatic beta cells, leading to their destruction. This results in decreased insulin production and subsequent hyperglycemia. The mechanism involves the generation of reactive oxygen species (ROS), which cause oxidative stress and cellular damage .
  • Inhibition of Glucokinase : this compound has been shown to inhibit glucokinase activity in both pancreatic and hepatic tissues. This inhibition contributes to impaired glucose metabolism and exacerbates diabetic conditions .

Biological Effects

The biological effects of this compound are significant, particularly in experimental models:

  • Induction of Diabetes : this compound is commonly used to induce diabetes in laboratory animals. For instance, a study demonstrated that a single intravenous injection of this compound (100 mg/kg) resulted in hyperglycemia and hypoinsulinism in mice .
  • Oxidative Stress : this compound treatment leads to increased oxidative stress markers, including malondialdehyde (MDA), while decreasing antioxidant enzyme levels such as superoxide dismutase (SOD) and catalase (CAT) .
  • Inflammatory Response : this compound-induced diabetes is associated with elevated levels of pro-inflammatory cytokines like TNF-α and IL-6, which contribute to further pancreatic damage .

Case Studies

Several studies have investigated the effects of this compound on various biological parameters:

StudyMethodologyKey Findings
In vivo study on ratsThis compound induced significant alterations in glycogen metabolism and increased creatinine levels, indicating kidney damage. Treatment with butin restored these levels.
Self-recovery analysis in ratsInvestigated self-recovery from this compound-induced diabetes. Found that some rats exhibited temporary recovery from hyperglycemia after this compound administration.
Assessment of glucokinase activityShowed that this compound reduced glucokinase activity by over 90% in the liver, suggesting its effects extend beyond the pancreas.

Research Findings

Research has highlighted various aspects of this compound's biological activity:

  • Diabetogenic Properties : this compound is widely recognized for its ability to induce diabetes through oxidative stress mechanisms. Its use as a diabetogenic agent has been validated across multiple studies, although some researchers argue about its consistency as a model for human diabetes .
  • Potential Therapeutic Interventions : Recent studies have explored potential protective agents against this compound-induced damage. For instance, butin has demonstrated anti-inflammatory properties that mitigate the adverse effects of this compound on pancreatic function .
  • Differences with Other Diabetogenic Agents : Comparisons between this compound and streptozotocin reveal differences in their mechanisms; while this compound primarily induces oxidative stress, streptozotocin acts through DNA alkylation .

Q & A

Basic Research Questions

Q. What is the mechanism by which Alloxan induces diabetes in experimental models?

this compound selectively destroys pancreatic β-cells through reactive oxygen species (ROS)-mediated cytotoxicity. Upon administration, this compound undergoes redox cycling with its reduced form, dialuric acid, generating superoxide anions, hydrogen peroxide, and hydroxyl radicals. These ROS damage β-cell DNA, disrupt calcium homeostasis, and induce apoptosis . For experimental validation, researchers often measure markers like glutathione depletion, ROS levels (e.g., via fluorescent probes), and histopathological changes in islet cells .

Q. How does this compound dosage vary across animal species, and what factors influence this variability?

Dosage depends on species susceptibility, administration route, and nutritional status. Example ranges:

SpeciesDose (mg/kg)Route
Rats40–200Intravenous (i.v.)
Mice50–150Intraperitoneal (i.p.)
Rabbits100–150i.v.
Higher doses in resistant species (e.g., dogs) may require multiple administrations. Fasting animals for 12–24 hours pre-injection enhances efficacy due to reduced antioxidant defenses .

Q. What criteria should guide the selection of animal models for this compound-induced diabetes studies?

  • Species-specific β-cell sensitivity : Rats and mice are preferred for rapid β-cell necrosis, while rabbits exhibit delayed hyperglycemia.
  • Disease severity : Single high doses (e.g., 150 mg/kg in rats) mimic acute type 1 diabetes, whereas subdiabetogenic doses combined with high-fat diets model type 2 diabetes .
  • Ethical considerations : Use glucose supplementation to mitigate hypoglycemic shock mortality in rabbits .

Q. What are the advantages and limitations of different this compound administration routes?

  • Intravenous (i.v.) : Ensures rapid bioavailability but requires surgical expertise.
  • Intraperitoneal (i.p.) : Easier to perform but may cause peritoneal inflammation.
  • Subcutaneous (s.c.) : Rarely used due to inconsistent absorption.
    Validate success via fasting blood glucose (FBG) > 250 mg/dL sustained for 72 hours post-injection .

Advanced Research Questions

Q. How can researchers experimentally validate the role of ROS in this compound-induced β-cell damage?

  • Inhibitor studies : Co-administer antioxidants (e.g., superoxide dismutase, catalase) or metal chelators (e.g., diethylenetriaminepentacetic acid) to block ROS generation. For example, 1000 U/mL superoxide dismutase reduces this compound’s inhibitory effect on glucose-stimulated insulin release .
  • Biochemical assays : Quantify lipid peroxidation (MDA levels), DNA fragmentation (Comet assay), and caspase-3 activation .

Q. What interventions reduce mortality in this compound-induced diabetic models?

  • Glucose supplementation : Administer 5% glucose intravenously (10 mL) and intraperitoneally (10 mL) every 4 hours during the hypoglycemic phase. This protocol reduced rabbit mortality from 60% to 20% in a 2024 study .
  • Timing : Monitor blood glucose every 2 hours for the first 12 hours post-injection to detect hypoglycemia.

Q. How should researchers address contradictions in this compound’s triphasic blood glucose response?

The triphasic response includes:

Initial hyperglycemia (0–2 hours): Due to adrenergic stimulation.

Hypoglycemia (2–6 hours): From residual insulin release.

Persistent hyperglycemia (>24 hours): β-cell necrosis.
To resolve variability, standardize fasting protocols and exclude animals with FBG < 180 mg/dL after 72 hours .

Q. What methodologies ensure this compound-induced model validity for antidiabetic drug testing?

  • Positive controls : Use glibenclamide (10 mg/kg) to confirm model responsiveness .
  • Endpoint validation : Histologically confirm β-cell loss via hematoxylin-eosin staining or insulin immunohistochemistry .
  • Long-term monitoring : Track FBG for 4 weeks to exclude spontaneous recovery .

Q. How can dose-response relationships be optimized for this compound in novel species?

Design a pilot study with escalating doses (e.g., 50–200 mg/kg) and monitor FBG at 24, 48, and 72 hours. Use survival curves and histopathology to identify the minimal diabetogenic dose. For example:

Dose (mg/kg)% Diabetic (FBG > 250 mg/dL)Mortality (%)
50305
1008515
1509530
Adapted from .

Q. Why does this compound selectively target β-cells, and how can this specificity be exploited?

this compound’s selectivity arises from:

  • High β-cell uptake : Due to GLUT2 transporter affinity.
  • Low antioxidant defenses : β-cells lack sufficient glutathione peroxidase compared to hepatocytes .
    Researchers leverage this by co-administering this compound with β-cell-specific toxins (e.g., streptozotocin) to study regeneration pathways .

Propiedades

IUPAC Name

1,3-diazinane-2,4,5,6-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O4/c7-1-2(8)5-4(10)6-3(1)9/h(H2,5,6,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMXGTXNXJYFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(=O)NC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044946
Record name Alloxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Tetrahydrate: White solid; [Reidel-de Haen MSDS], Solid
Record name Alloxan
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3563
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Alloxan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

Sublimes
Record name ALLOXAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7493
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Sol in benzene, Soluble in acetone, alcohol, methanol, glacial acetic acid; slightly soluble in chloroform, petroleum ether, toluene, ethyl acetate and acetic anhydride. Insoluble in ether., Freely soluble in water.
Record name ALLOXAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7493
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.07
Record name ALLOXAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7493
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Orthorhombic crystals from anhydrous acetone or glacial acetic acid or by sublimation in vacuo. Turns pink at 230 °C ... Hot aqueous solutions are yellow and become colorless on cooling

CAS No.

50-71-5
Record name Alloxan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alloxan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alloxan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7169
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,5,6(1H,3H)-Pyrimidinetetrone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alloxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alloxan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.057
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLOXAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SW5YHA5NG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALLOXAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7493
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Alloxan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

256 °C (decomposes), 256 °C
Record name ALLOXAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7493
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Alloxan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alloxan
Reactant of Route 2
Reactant of Route 2
Alloxan
Reactant of Route 3
Alloxan
Reactant of Route 4
Reactant of Route 4
Alloxan
Reactant of Route 5
Reactant of Route 5
Alloxan
Reactant of Route 6
Reactant of Route 6
Alloxan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.